molecular formula C21H26N6O2 B5329066 1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone

1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone

Cat. No.: B5329066
M. Wt: 394.5 g/mol
InChI Key: PKNSJMFUOMWVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-{[4-(diethylamino)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Properties

IUPAC Name

1-[5-[[4-(diethylamino)phenyl]methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-4-26(5-2)18-10-8-16(9-11-18)13-23-21-24-20(17-7-6-12-22-14-17)25-27(21)19(28)15-29-3/h6-12,14H,4-5,13,15H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNSJMFUOMWVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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